molecular formula C11H16F3NO2 B2793003 Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1886967-53-8

Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No. B2793003
CAS RN: 1886967-53-8
M. Wt: 251.249
InChI Key: MJXGZVICBLUSGW-UHFFFAOYSA-N
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Description

Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (TBC) is a versatile synthetic reagent and intermediate used in a variety of chemical transformations. It is a carboxylic ester with a trifluoromethyl group attached to the tert-butyl group. The trifluoromethyl group provides a high degree of stability and reactivity, making TBC an ideal reagent for organic synthesis and biochemistry.

Scientific Research Applications

Bioisostere Applications

Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is considered a potent bioisostere for several functional groups in medicinal chemistry. Bicyclo[1.1.1]pentanes (BCPs), to which the compound belongs, are recognized for their utility as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. They are especially valued for providing high passive permeability, high water solubility, and improved metabolic stability to drug candidates. This has been demonstrated in several studies, including the development of efficient routes to α-chiral BCPs and the synthesis of selenoether and thioether functionalized BCPs, highlighting their versatility and potential in drug design (Wong et al., 2019); (Wu et al., 2020).

Synthetic Methodologies

Innovative synthetic methodologies have been developed to efficiently incorporate the BCP scaffold into various molecular frameworks. For instance, the aminoalkylation of [1.1.1]propellane represents the first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly, demonstrating the mild reaction conditions and broad functional group tolerance of this method. This highlights the utility of BCPs in streamlining the syntheses of important building blocks for medicinal chemistry (Hughes et al., 2019).

properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c1-8(2,3)17-7(16)15-10-4-9(5-10,6-10)11(12,13)14/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXGZVICBLUSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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